REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:14][CH3:15])[C:4]1[N:9]=[C:8]([CH3:10])[C:7]([N+:11]([O-])=O)=[CH:6][CH:5]=1)[CH3:2].CO.C(N(C1C=CN=C(C)C=1[N+]([O-])=O)CC)C.[ClH:33]>[Pd].C(#N)C>[ClH:33].[ClH:33].[CH2:14]([N:3]([CH2:1][CH3:2])[C:4]1[CH:5]=[CH:6][C:7]([NH2:11])=[C:8]([CH3:10])[N:9]=1)[CH3:15] |f:6.7.8|
|
Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC=C(C(=N1)C)[N+](=O)[O-])CC
|
Name
|
reagent
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
diethylaminonitropicoline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)C1=C(C(=NC=C1)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for a few minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was placed upon the PARR hydrogenation shaker and hydrogenated at 50 psi H2 atmosphere at room temperature
|
Type
|
CUSTOM
|
Details
|
After 3 hours the reaction was removed from the hydrogenation shaker
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
had been consumed
|
Type
|
CUSTOM
|
Details
|
one product had formed
|
Type
|
FILTRATION
|
Details
|
was filtered through a pad of Supercel Celite
|
Type
|
CUSTOM
|
Details
|
slurried in methanol on a medium porosity sintered glass funnel
|
Type
|
CUSTOM
|
Details
|
to remove the palladium on carbon catalyst
|
Type
|
WASH
|
Details
|
The Celite pad was washed with 25 mL of methanol
|
Type
|
CUSTOM
|
Details
|
the lightly colored solution was transferred to a 500 mL flask
|
Type
|
CONCENTRATION
|
Details
|
The product mixture was concentrated under reduced pressure at 50° C.
|
Type
|
CUSTOM
|
Details
|
to afford a wet amorphous semi-solid product mixture
|
Type
|
STIRRING
|
Details
|
stirred rapidly for 45 minutes
|
Duration
|
45 min
|
Type
|
FILTRATION
|
Details
|
then filtered on a Buchner funnel
|
Type
|
WASH
|
Details
|
The resulting off-white solid was washed with 25 mL of acetonitrile
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
through for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum over night
|
Name
|
|
Type
|
|
Smiles
|
Cl.Cl.C(C)N(C1=NC(=C(C=C1)N)C)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |